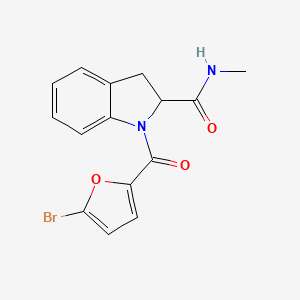

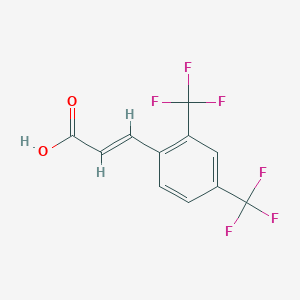

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.184. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Cu-Catalyzed Synthesis of Substituted Isoindolinones : A study by Gogoi et al. (2014) presents a Cu(I)-catalyzed synthesis method for substituted 3-methyleneisoindolin-1-ones, utilizing alkynyl acids as an alkyne source. This method involves the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a heteroannulation process, highlighting a synthesis pathway that might be relevant for producing structurally related compounds (Gogoi et al., 2014).

Iron-Catalyzed Alkylation of Carboxamides : Research by Fruchey et al. (2014) explores the direct ortho-alkylation of aryl carboxamides in the presence of an iron source, providing a method for modifying carboxamide structures which could be applicable to the functionalization of compounds similar to "1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide" (Fruchey et al., 2014).

Palladium-Catalyzed Multicomponent Carbonylation : A study by Mancuso et al. (2014) details a palladium iodide catalyzed oxidative carbonylation process to produce functionalized isoindolinone and isobenzofuranimine derivatives. This demonstrates a versatile approach to synthesizing complex heterocyclic structures, potentially relevant for derivatives of "this compound" (Mancuso et al., 2014).

Chemical Properties and Interactions

Antiprotozoal Agents : Ismail et al. (2004) synthesized and evaluated 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine derivatives for their antiprotozoal properties, indicating the potential biomedical applications of furan and imidazo[1,2-a]pyridine derivatives (Ismail et al., 2004).

Wirkmechanismus

Target of Action

The primary target of the compound 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

The compound interacts with COX-2 through a process known as molecular docking . This involves the compound binding to the active site of the COX-2 enzyme, thereby inhibiting its activity. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects.

Biochemical Pathways

The inhibition of COX-2 by the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain due to its inhibition of prostaglandin production . This can potentially be beneficial in the treatment of conditions associated with inflammation and pain, such as arthritis.

Biochemische Analyse

Biochemical Properties

The compound, 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide, has shown promising interactions with certain enzymes and proteins. Molecular docking screening of the compound on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity . This suggests that the compound could potentially act as a COX-2 inhibitor .

Cellular Effects

COX-2 is involved in inflammation and pain, so inhibiting this enzyme could have significant effects on these cellular processes .

Molecular Mechanism

Its potential as a COX-2 inhibitor suggests it may bind to the COX-2 enzyme, inhibiting its activity and thereby influencing cellular processes .

Eigenschaften

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQWHHTWAKJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea](/img/structure/B2927492.png)

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)